molecular formula C14H12ClN3O2S B3848620 N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

Cat. No.: B3848620
M. Wt: 321.8 g/mol
InChI Key: CUBQVBPKRGXJHP-LZYBPNLTSA-N
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Description

N-(4-chloro-2-methylphenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide typically involves the condensation of 4-chloro-2-methylaniline with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide
  • N-(4-methylphenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide
  • N-(4-chloro-2-methylphenyl)-N’-[(E)-furan-2-ylmethylideneamino]oxamide

Uniqueness

N-(4-chloro-2-methylphenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide is unique due to the specific combination of its functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-9-7-10(15)4-5-12(9)17-13(19)14(20)18-16-8-11-3-2-6-21-11/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBQVBPKRGXJHP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
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N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
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N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
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N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
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N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
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N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

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